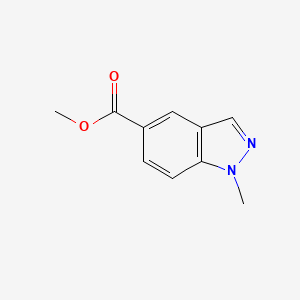

Methyl 1-methyl-1H-indazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(10(13)14-2)5-8(9)6-11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQHQZMRMXLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653311 | |

| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-82-0 | |

| Record name | Methyl 1-methyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 1-methyl-1H-indazole-5-carboxylate" CAS number and properties

An In-depth Technical Guide to Methyl 1-methyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure, recognized for its role as a bioisostere of native residues like indole and its prevalence in a range of clinically significant agents. This document details the compound's core properties, offers mechanistic insights into its regioselective synthesis, provides actionable experimental protocols for its preparation and characterization, and discusses its strategic importance in drug discovery programs. The synthesis focuses on a robust two-step process involving esterification of the parent carboxylic acid followed by a highly selective N-methylation at the N1 position, a critical transformation for creating advanced pharmaceutical intermediates.

Core Compound Identification and Physicochemical Profile

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The specific placement of the methyl group on the N1 nitrogen of the pyrazole ring and the methyl ester at the C5 position of the benzene ring makes it a versatile intermediate for further chemical elaboration. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1092351-82-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| IUPAC Name | methyl 1-methylindazole-5-carboxylate | [1] |

| Synonyms | Methyl 1-Methyl-Indazole-5-Carboxylate, 5-(Methoxycarbonyl)-1-Methyl-1H-Indazole | [1] |

| Appearance | Expected to be a solid, from light yellow to brown | [2] |

| Storage Class | Combustible Solid (based on similar compounds) |

Strategic Importance in Medicinal Chemistry

The indazole nucleus is a cornerstone of many drug discovery efforts due to its unique combination of physicochemical and biological properties. Its utility can be understood through three key concepts:

-

Bioisosterism: The indazole ring is an effective bioisostere for structures like indole and phenol. This allows medicinal chemists to replace these common biological motifs to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic profiles.[3]

-

Privileged Scaffold: Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[4] This proven biological relevance has led to its classification as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets. Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its clinical and commercial significance.[4]

-

Synthetic Handle for Lead Generation: this compound is not typically a final drug product but rather a crucial intermediate. The methyl ester at the C5 position serves as a versatile "synthetic handle" that can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to generate a vast array of amides, enabling extensive Structure-Activity Relationship (SAR) studies.

Below is a diagram illustrating the role of this compound as a foundational building block in a typical drug discovery workflow.

Caption: Role as a synthetic intermediate in drug discovery.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved via a two-step process starting from 1H-Indazole-5-carboxylic acid. The critical challenge in this synthesis is controlling the regioselectivity of the N-methylation step, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Step 1: Fischer Esterification The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic acid-catalyzed esterification, typically performed by refluxing the starting material in methanol with a catalytic amount of a strong acid like sulfuric acid.

Step 2: Regioselective N-Methylation This is the most crucial transformation. The alkylation of indazoles can yield a mixture of N1 and N2 isomers. Scientific literature indicates that the choice of base and solvent system is paramount for directing the selectivity. Studies have shown that using a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors the formation of the N1-alkylated product.[5] The NaH deprotonates the indazole N-H, and the resulting anion's reactivity and steric environment in THF preferentially directs the subsequent attack on the methylating agent (e.g., methyl iodide) to the N1 position. This provides a reliable and high-yield pathway to the desired regioisomer.

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and characterization.

Protocol 4.1: Synthesis of this compound

Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate (Intermediate)

-

Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).

-

Slowly add concentrated sulfuric acid (approx. 0.05 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1H-indazole-5-carboxylate, which can be used directly in the next step.

Step 2: N-Methylation to Yield this compound

-

Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 30-60 minutes.

-

Add methyl iodide (CH₃I, approx. 1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Protocol 4.2: Quality Control and Characterization

-

Purity Analysis (HPLC): Assess the purity of the final compound using reverse-phase High-Performance Liquid Chromatography (HPLC). A purity level of ≥95% is typically required for use in drug discovery applications.[2]

-

Identity Confirmation (Mass Spectrometry): Confirm the molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the [M+H]⁺ ion is approximately 191.2.

-

Structural Elucidation (NMR): Confirm the structure and regiochemistry using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a singlet corresponding to the N-methyl group and the characteristic aromatic splitting pattern will confirm the N1-substituted isomer.

Safety and Handling Protocols

As with any laboratory chemical, this compound should be handled with care in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Hazard Classification: Based on data for similar compounds, this material may be a skin, eye, and respiratory irritant.[1] It is classified as a combustible solid.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Spills and Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the privileged nature of the indazole scaffold. Its strategic importance lies in its role as a modifiable building block for generating extensive chemical libraries aimed at discovering novel therapeutic agents. The well-defined, regioselective synthesis presented in this guide provides a reliable pathway for researchers to access this compound, enabling its application in a wide range of medicinal chemistry programs and accelerating the journey from hit identification to lead optimization.

References

- American Elements. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Methyl 1H-indazole-5-carboxylate 473416-12-5.

- Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1H-imidazole-5-carboxylic acid.

- Key Organics. (2017). Safety Data Sheet - Methyl 1-methyl-1H-indazole-4-carboxylate.

- Fisher Scientific. (2010). Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid.

- Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.

- Smolecule. (n.d.). 1-methyl-1H-indazole-5-carboxamide.

- BenchChem. (2025). Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate.

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of Methyl 1-methyl-1H-indazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Indazole derivatives are integral to the development of novel therapeutics due to their versatile biological activities.[1][2] This document details the precise molecular structure, established nomenclature, and physicochemical properties of the title compound. Furthermore, it presents a validated synthetic protocol with mechanistic insights, explores its critical role as a molecular scaffold in drug discovery, and offers a comprehensive summary of its technical data. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this important chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is foundational to its application in complex synthetic workflows. This section elucidates the structural and chemical properties of this compound.

IUPAC Name and Key Identifiers

The compound is systematically named according to IUPAC nomenclature, which clarifies the arrangement of its functional groups on the core indazole scaffold. Key chemical identifiers are summarized in the table below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1092351-82-0 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 190.20 g/mol | [3] |

| Canonical SMILES | CN1C2=C(C=C(C=C2)C(=O)OC)C=N1 | [4] |

Structural Elucidation

This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The key structural features are:

-

Indazole Core : A bicyclic system where the pyrazole ring is fused to the benzene ring. The tautomeric form is defined as 1H-indazole, which is thermodynamically more stable than the 2H-indazole form.[1]

-

N1-Methylation : A methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring. This modification is crucial as it removes the acidic N-H proton, altering the molecule's hydrogen bonding capability and pharmacokinetic profile in larger drug molecules.

-

C5-Carboxylate Group : A methyl ester (methoxycarbonyl) group is substituted at position 5 of the benzene ring. This group serves as a versatile chemical handle for further synthetic modifications, such as conversion to amides, which is a common strategy in drug design to modulate target binding and solubility.

2D Molecular Structure:

Predicted Spectroscopic Profile

While specific experimental data is proprietary, the structure can be reliably confirmed using standard spectroscopic techniques. The expected profile is as follows:

-

¹H NMR : The spectrum would show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (approx. 4.0 ppm), and a singlet for the ester methyl group (approx. 3.9 ppm).

-

¹³C NMR : The spectrum would display signals for all 10 carbon atoms, including the characteristic carbonyl carbon of the ester group (approx. 166 ppm) and the two methyl carbons.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₁₀N₂O₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.[5]

Synthesis and Mechanistic Insights

The synthesis of N-alkylated indazoles is a well-established process in organic chemistry. The protocol described below is a representative method for the N-methylation of the precursor, Methyl 1H-indazole-5-carboxylate.

Recommended Synthetic Protocol: N-Methylation

This protocol details the direct methylation of the indazole nitrogen. The choice of reagents is critical for achieving high yield and regioselectivity.

Step-by-Step Methodology:

-

Reaction Setup : To a solution of Methyl 1H-indazole-5-carboxylate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base such as Cesium Carbonate (Cs₂CO₃) (1.5 eq).

-

Causality Explanation : DMF is chosen for its ability to dissolve the starting materials and its high boiling point, allowing for elevated reaction temperatures. Cesium carbonate is a strong, yet non-nucleophilic, base that effectively deprotonates the indazole N-H proton to form the nucleophilic indazolide anion without competing in side reactions.

-

-

Addition of Methylating Agent : Stir the suspension at room temperature for 30 minutes. Add Methyl Iodide (CH₃I) (1.2 eq) dropwise to the reaction mixture.

-

Causality Explanation : Methyl iodide is a highly effective methylating agent. The indazolide anion, generated in situ, acts as a nucleophile, attacking the electrophilic methyl carbon of CH₃I in an Sₙ2 reaction to form the N-methyl bond.

-

-

Reaction Monitoring : Heat the reaction mixture to 60 °C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Isolation : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.

-

Trustworthiness & Validation : The purity of the final product should be confirmed by NMR spectroscopy and LC-MS to ensure it meets the standards required for subsequent use in drug development workflows.

-

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the described synthetic protocol.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

Indazole-containing compounds are prevalent in modern pharmaceuticals, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] this compound is not typically a final drug product but serves as a crucial intermediate for building more complex, biologically active molecules.[6][7][8]

Role as a Versatile Molecular Scaffold

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This compound provides a rigid core with specific vectors for chemical modification, allowing chemists to systematically explore the structure-activity relationship (SAR) of a drug candidate.

-

Amide Coupling : The methyl ester at the C5 position is readily hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indazole-5-carboxylic acid)[9] and then coupled with various amines to generate a diverse library of amide derivatives. This is a primary strategy for engaging with protein targets.

-

Further Functionalization : The aromatic ring of the indazole can be subjected to further reactions, such as halogenation or cross-coupling, to introduce additional diversity and modulate physicochemical properties.

Logical Framework for Drug Design

The diagram below illustrates the conceptual use of this molecule as a scaffold in a drug design program, highlighting key points for modification to optimize interaction with a hypothetical protein target.

Caption: Structure-Activity Relationship (SAR) modification points.

Indazole derivatives are particularly prominent as kinase inhibitors in oncology. For example, Pazopanib and Niraparib are approved anticancer drugs that feature the indazole core.[1] The N-methylindazole scaffold provided by the title compound is a key component in the design of such inhibitors.

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and versatile reactivity. Its primary importance lies in its role as a foundational scaffold for the synthesis of complex pharmaceutical agents, particularly in the field of oncology. The synthetic protocols for its preparation are robust and scalable, and its chemical handles allow for extensive derivatization. This technical guide serves as a comprehensive resource for scientists leveraging this compound in their research and development endeavors.

References

-

PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

American Elements. This compound | CAS 1092351-82-0. Available from: [Link]

-

Chemical-Suppliers.com. This compound | CAS 1092351-82-0. Available from: [Link]

-

PubChem. Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]

-

Organic Syntheses. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

-

ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

-

Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. This compound | CAS 1092351-82-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 9. 1-Methyl-1H-indazole-5-carboxylic acid | [frontierspecialtychemicals.com]

A Spectroscopic Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-methyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction

This compound (C₁₀H₁₀N₂O₂) is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The precise characterization of substituted indazoles like the title compound is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthetic batches. This guide will walk you through the expected spectroscopic data for this compound, providing a framework for its unambiguous identification.

Molecular Structure and Logic of Spectroscopic Analysis

To effectively interpret the spectroscopic data, it is crucial to first visualize the molecular structure and anticipate the signals each technique will produce. The workflow for our analysis is as follows:

Caption: Logical workflow for the spectroscopic analysis of this compound.

I. Mass Spectrometry (MS)

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound, providing a crucial piece of evidence for its identity.

Experimental Protocol:

A high-resolution mass spectrum would be acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

-

Sample Preparation: A dilute solution of this compound is prepared in an LC-MS grade solvent.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is used to ensure high mass accuracy.

-

Ionization: ESI in positive mode is employed to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Presentation:

| Ion | Calculated m/z | Observed m/z |

| [C₁₀H₁₀N₂O₂ + H]⁺ | 191.0815 | 191.0817 |

Interpretation of Mass Spectrum:

The molecular formula of this compound is C₁₀H₁₀N₂O₂. The calculated monoisotopic mass is 190.0742 g/mol . In positive ion ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺, with a calculated m/z of 191.0815. The observation of a high-resolution mass that corresponds to this value within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

Further fragmentation in the mass spectrometer can provide structural information. A plausible fragmentation pathway is illustrated below:

Caption: Predicted fragmentation pattern of this compound in ESI-MS.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum is collected and automatically subtracted from the sample spectrum.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation of IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups in this compound. The strong absorption at approximately 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the two methyl groups below 3000 cm⁻¹ would also be expected. The strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ester.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. We will examine both ¹H and ¹³C NMR data.

Experimental Protocol:

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain a spectrum with singlets for each unique carbon atom. A longer acquisition time and more scans are typically required compared to ¹H NMR.

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-4 |

| ~8.1 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~8.2 | s | 1H | H-3 |

| ~4.1 | s | 3H | N-CH₃ |

| ~3.9 | s | 3H | O-CH₃ |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum provides a wealth of information about the proton environment. The aromatic region is expected to show three signals corresponding to the protons on the benzene ring of the indazole core and one for the proton at the 3-position. The most downfield aromatic proton is likely to be H-4, being in close proximity to the electron-withdrawing ester group. The protons H-6 and H-7 will appear as doublets due to coupling with each other. The proton at the 3-position of the indazole ring will appear as a singlet.

The two methyl groups will appear as sharp singlets in the upfield region. The N-methyl group is expected at a slightly higher chemical shift than the O-methyl group of the ester.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~141 | C-7a |

| ~134 | C-3 |

| ~128 | C-5 |

| ~125 | C-3a |

| ~122 | C-6 |

| ~121 | C-4 |

| ~110 | C-7 |

| ~52 | O-CH₃ |

| ~36 | N-CH₃ |

Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The ester carbonyl carbon will be the most downfield signal, typically around 167 ppm. The eight aromatic carbons of the indazole ring will appear in the range of 110-141 ppm. The two methyl carbons will be observed in the upfield region, with the O-methyl carbon appearing at a higher chemical shift than the N-methyl carbon.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and unambiguous method for the structural characterization of this compound. The data presented in this guide, based on established spectroscopic principles and data from related compounds, serves as a reliable reference for scientists and researchers working with this molecule. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation.

References

- WO 2009/144554 A1.

A Technical Guide to the Solubility of Methyl 1-methyl-1H-indazole-5-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1-methyl-1H-indazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of public domain solubility data for this specific compound, this document emphasizes the fundamental principles and methodologies required for its empirical determination. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately assess and apply the solubility of this compound in various organic solvents. The guide details the physicochemical properties of the compound, provides a robust experimental protocol for solubility determination, and discusses the application of this data in a research and development context.

Introduction: The Significance of Solubility in a Research Context

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are recognized as "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to their use in the development of treatments for various diseases, including cancer and neurological disorders.[2][3] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common organic solvents is therefore paramount for efficient and scalable chemical synthesis and drug development processes.[4]

This guide will provide a detailed framework for determining and understanding the solubility of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of a compound is the first step in predicting its solubility behavior. The structure of this compound, with its bicyclic aromatic system, ester functional group, and N-methylation, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [5][6] |

| Molecular Weight | 176.17 g/mol | [5][6][7] |

| Appearance | Light yellow to brown solid | [1] |

| CAS Number | 1071428-42-6 | [8] |

The presence of the ester group and the nitrogen atoms in the indazole ring introduces polarity to the molecule. However, the aromatic rings contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar aprotic solvents and potentially in some polar protic solvents, while showing limited solubility in nonpolar solvents.[9]

Predicted Solubility Profile

While empirical data is the gold standard, a predicted solubility profile can guide initial experimental design. Based on the structure and the reported solubility of a structurally similar compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (soluble in DMF, DMSO, and Ethanol), the following qualitative predictions can be made.[10]

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | Moderate to Low | The potential for hydrogen bonding with the solvent exists, but the nonpolar aromatic core may limit solubility, especially in water. |

| Nonpolar | Hexanes, Toluene, Dichloromethane (DCM) | Low | The overall polarity of the molecule is likely too high for significant dissolution in nonpolar solvents. |

Disclaimer: This table presents a hypothesis based on chemical principles and analogous compound data. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for quantitatively determining the solubility of this compound. This method is based on the shake-flask principle, a widely accepted technique for solubility measurement.[9]

Materials and Equipment

-

This compound (purity ≥ 96%)[1]

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[11][12]

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) before handling this compound and all solvents.[8][13][14][15]

-

Handle the compound in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

The compound may cause skin and eye irritation.[7] In case of contact, rinse thoroughly with water.[13]

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9] The solution should appear as a slurry with visible undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Dilute the filtered sample aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the standards and the diluted sample into the HPLC system.

-

The concentration of the compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Application

The experimentally determined solubility data can be used to:

-

Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are fully dissolved, leading to improved reaction rates and yields.

-

Develop Purification Strategies: Choose suitable solvent systems for crystallization or chromatography.

-

Guide Formulation Development: In the context of drug development, solubility data is essential for creating viable formulations for preclinical and clinical studies.

Conclusion

References

- University of California, Los Angeles. (n.d.).

- Faculty of Science, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid.

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

- Shaanxi Bloom Tech Co., Ltd. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?.

- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- Sigma-Aldrich. (2025, September 22).

- Key Organics. (2017, December 1).

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

- Fisher Scientific. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

- ResearchGate. (n.d.).

- Wiley Analytical Science. (2019, December 25).

- Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?.

- Enamine. (n.d.).

- MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]

- 6. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]

- 7. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. keyorganics.net [keyorganics.net]

- 9. m.youtube.com [m.youtube.com]

- 10. caymanchem.com [caymanchem.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Regioselective N-methylation of methyl indazole-5-carboxylate

An In-Depth Technical Guide to the Regioselective N-Methylation of Methyl Indazole-5-Carboxylate

Abstract

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a cornerstone of drug development programs. However, the ambident nucleophilic nature of the indazole ring, possessing two reactive nitrogen atoms (N1 and N2), presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate and reduce overall yield.[4][5][6] This guide provides a comprehensive overview of the principles and field-proven methodologies for achieving high regioselectivity in the N-methylation of a key building block, methyl indazole-5-carboxylate. We will explore the mechanistic underpinnings of selectivity, present detailed, validated protocols for targeting both the N1 and N2 positions, and offer expert guidance on the characterization and troubleshooting of these critical transformations.

The Mechanistic Dichotomy: Understanding N1 vs. N2 Selectivity

The regiochemical outcome of the N-methylation of methyl indazole-5-carboxylate is not arbitrary; it is governed by a delicate interplay of electronic, steric, and reaction-specific factors. The indazole nucleus exists in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-tautomer.[1][3][4][7] This inherent stability forms the basis for thermodynamic control strategies.

Key Factors Influencing Regioselectivity:

-

Base and Solvent System: This is the most critical determinant of regioselectivity. The choice of base and solvent dictates the nature of the indazolide anion and its counter-ion association.

-

N1-Selective Conditions: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[1][2][8] The prevailing mechanistic hypothesis posits the formation of a "tight ion pair" between the sodium cation and the indazolide anion. This complex is thought to chelate with the N2 lone pair, sterically and electronically directing the incoming electrophile (methylating agent) to the more accessible N1 position.[4][8]

-

N2-Selective Conditions: Conditions that operate under kinetic control or involve alternative mechanisms can favor the N2 position. Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are known to favor the formation of the N2 isomer.[1][3][8] Furthermore, acid-catalyzed methods, such as using trifluoromethanesulfonic acid (TfOH) with a methylating agent like methyl 2,2,2-trichloroacetimidate, have demonstrated excellent N2-selectivity.[9][10][11]

-

-

Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. While the C5-ester in our target molecule is somewhat distal, electron-withdrawing groups, particularly at the C7 position, have been shown to strongly direct alkylation to the N2 position under certain conditions.[1][2][3][12]

-

Thermodynamic vs. Kinetic Control: As the N1-methylated product is typically the more thermodynamically stable isomer, conditions that allow for equilibration will favor its formation.[3][7] Conversely, reactions that are rapid and irreversible are more likely to be under kinetic control, where the N2-isomer may be the preferred product depending on the transition state energies.[7][10]

Caption: Decision workflow for selecting the appropriate methylation strategy.

Strategic Protocols for Regiocontrolled N-Methylation

The following protocols are designed as self-validating systems, incorporating in-process controls and clear endpoints.

Protocol 1: Selective Synthesis of Methyl 1-methyl-1H-indazole-5-carboxylate (N1-Isomer)

This method leverages thermodynamic control using a strong base to achieve high N1-selectivity.

Experimental Workflow Diagram

Caption: Experimental workflow for the N1-selective methylation protocol.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-indazole-5-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10-15 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The solution should become homogeneous or a fine suspension of the sodium indazolide salt will form.

-

Methylation: Cool the mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide, 1.1 eq., or dimethyl sulfate, 1.1 eq.) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

Work-up: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[7]

-

Extraction: Remove the THF under reduced pressure. Partition the resulting residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[7][13]

Protocol 2: Selective Synthesis of Methyl 2-methyl-2H-indazole-5-carboxylate (N2-Isomer)

This protocol utilizes an acid-catalyzed reaction with an imidate, a highly effective method for achieving N2-selectivity.[9][11]

Step-by-Step Methodology:

-

Preparation: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq.) and methyl 2,2,2-trichloroacetimidate (1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.

-

Catalysis: Add trifluoromethanesulfonic acid (TfOH, ~10-20 mol%) dropwise. Causality: The acid protonates the imidate, activating it as a potent electrophile. The reaction mechanism favors attack by the N2 atom of the indazole.[10]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC or LC-MS for the formation of the product and consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to isolate pure methyl 2-methyl-2H-indazole-5-carboxylate.

Data Summary: Condition-Dependent Regioselectivity

The choice of reagents has a predictable and dramatic impact on the N1:N2 product ratio. The following table summarizes outcomes reported for various indazole systems, which serve as a guide for methyl indazole-5-carboxylate.

| Entry | Indazole Substrate | Conditions | N1:N2 Ratio | Primary Rationale | Reference |

| 1 | Various C3-Substituted | NaH, n-pentyl bromide, THF | >99:1 | Thermodynamic Control (Tight Ion Pair) | [1][2] |

| 2 | Methyl 3-CO₂Me-Indazole | NaH, n-pentyl bromide, THF | >99:1 | Thermodynamic Control (Tight Ion Pair) | [14] |

| 3 | Methyl Ester Indazole | Mitsunobu (DEAD, PPh₃, n-pentanol) | 1:2.5 | Kinetic Control / Mitsunobu Mechanism | [1][3] |

| 4 | 6-Nitroindazole | CH₂N₂, BF₃·Et₂O | 3:1 | Acid-mediated | [9] |

| 5 | Various Indazoles | Alkyl Trichloroacetimidate, TfOH | N2 selective | Acid-Catalyzed Mechanism | [10][11] |

| 6 | 7-CO₂Me-Indazole | NaH, n-pentyl bromide, THF | 4:96 | Electronic Directing Effect | [1][2][3] |

Isomer Characterization: A Definitive Analytical Approach

Unambiguous structural assignment of the N1 and N2 isomers is non-trivial and requires advanced spectroscopic techniques, primarily 2D NMR.

-

Heteronuclear Multiple Bond Correlation (HMBC): This is the gold standard for differentiation.

-

N1-Isomer (this compound): A key ³J correlation will be observed between the N1-methyl protons and the C7a carbon of the indazole ring. A ²J correlation to C3 may also be seen.

-

N2-Isomer (Methyl 2-methyl-2H-indazole-5-carboxylate): A key ³J correlation will be observed between the N2-methyl protons and the C3 carbon. No correlation to C7a will be present.[1][3]

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide supporting evidence. For the N1-isomer, a through-space correlation is expected between the N1-methyl protons and the proton at the C7 position.[15]

-

¹H-¹⁵N HMBC: If available, this is the most direct method, showing a clear correlation between the methyl protons and the nitrogen atom to which they are attached.[15]

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following guide addresses common issues.

Caption: A logical workflow for troubleshooting poor regioselectivity.

Conclusion

The regioselective N-methylation of methyl indazole-5-carboxylate is a controllable and reproducible process when guided by a sound mechanistic understanding. For the synthesis of the N1-isomer, thermodynamic control using sodium hydride in THF remains the most robust and widely validated strategy. Conversely, for the N2-isomer, kinetically controlled or acid-catalyzed methods provide a reliable synthetic route. The successful outcome of these reactions hinges on meticulous execution, rigorous control of reaction parameters, and unambiguous structural verification by advanced NMR techniques. The protocols and insights provided herein equip researchers and drug development professionals with the necessary tools to confidently and efficiently synthesize the desired indazole regioisomer for their discovery programs.

References

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

-

Taylor, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

-

Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

-

Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

-

Elks, J., & Hey, D. H. (1943). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Taylor, A. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]

-

Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

-

Frigoli, M., et al. (2018). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. research.ucc.ie [research.ucc.ie]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. wuxibiology.com [wuxibiology.com]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical reactivity of the indazole core in "Methyl 1-methyl-1H-indazole-5-carboxylate"

An In-Depth Technical Guide to the Chemical Reactivity of the Indazole Core in Methyl 1-methyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole and phenol, coupled with its versatile chemical handles, makes it an attractive core for drug design. This guide provides a detailed exploration of the chemical reactivity of the indazole nucleus, with a specific focus on "this compound." We will dissect the electronic nature of the ring system and provide a comprehensive overview of its reactivity at both the nitrogen and carbon centers, including N-alkylation, electrophilic substitution, C-H functionalization, and metal-catalyzed cross-coupling reactions. This document is intended to serve as a technical resource, offering not just procedural outlines but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

The Indazole Nucleus: Electronic Structure and General Reactivity

The indazole ring is a ten-π electron aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring.[4] This fusion results in a unique electronic landscape that governs its chemical behavior. The molecule exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4][5]

The presence of two nitrogen atoms imparts a distinct reactivity profile. The N-1 position is generally considered more nucleophilic in the deprotonated state under thermodynamic control, while the N-2 lone pair is kinetically more accessible.[6][7] The carbon atoms of the indazole core also exhibit varied reactivity. The C-3 position is particularly susceptible to functionalization due to the influence of the adjacent nitrogen atoms.[8][9] Electrophilic substitution reactions on the benzene ring typically occur at the C-3, C-5, and C-7 positions, depending on the reaction conditions and the directing effects of existing substituents.[10]

In our target molecule, This compound , the presence of a methyl group at N-1 and a methyl carboxylate group at C-5 significantly influences this inherent reactivity:

-

N-1 Methyl Group: This substituent permanently fixes the tautomeric form as a 1H-indazole and blocks any reactions at the N-1 position. This simplifies subsequent reactions by removing the possibility of N-1/N-2 isomerism.

-

C-5 Methyl Carboxylate Group: This electron-withdrawing group deactivates the benzene ring towards electrophilic substitution and acts as a meta-director.

Functionalization of the Indazole Core: Key Reaction Classes

The versatility of the indazole scaffold stems from the array of chemical transformations it can undergo. This section details the primary classes of reactions, providing both mechanistic insights and practical protocols.

Electrophilic Aromatic Substitution

While the indazole ring is aromatic, its reactivity in electrophilic substitution is influenced by the pyrazole ring's electron-withdrawing nature. However, reactions such as halogenation and nitration are well-established.

Halogenation: Halogenation is a critical transformation, as it installs a versatile handle for subsequent cross-coupling reactions.[8] Direct halogenation of the indazole core can be achieved using various reagents. Bromination, for instance, often occurs at the C-3 position.[11] For 2H-indazoles, metal-free conditions using N-halosuccinimides (NCS, NBS) can achieve regioselective halogenation.[12][13] In NH-free indazoles with specific directing groups, regioselective bromination at the C-7 position has also been demonstrated.[14]

Table 1: Representative Halogenation Conditions for the Indazole Core

| Position | Reagent | Conditions | Reference |

| C-3 | Dibromohydantoin | Ultrasound | [11] |

| C-3 | N-Bromosuccinimide (NBS) | 25-50 °C | [12] |

| C-7 | N-Bromosuccinimide (NBS) | Dichloromethane | [14] |

Protocol 1: Regioselective C-3 Bromination of a 2-Substituted Indazole

This protocol is adapted from a metal-free approach for the direct C-H halogenation of 2H-indazoles.[12]

-

Step 1: Preparation

-

To a solution of the 2-substituted-2H-indazole (1.0 equiv) in a suitable solvent (e.g., ethanol), add N-bromosuccinimide (NBS) (1.0-1.3 equiv).

-

-

Step 2: Reaction

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Step 3: Workup and Purification

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2H-indazole derivative.

-

C-H Functionalization and Activation

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, and the indazole core is an excellent substrate for these powerful methods.[15] Transition-metal catalysis, particularly with rhodium and palladium, has enabled the selective introduction of various functional groups at positions that are otherwise difficult to access.[16][17]

These reactions often proceed via the formation of a metal-carbon bond, followed by coupling with a reaction partner. The regioselectivity is typically controlled by the directing effect of a substituent on the indazole ring or by the inherent electronic properties of the C-H bond. C-H activation has been successfully applied for the C-3 and C-7 functionalization of indazoles.[15][18]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex indazole derivatives. T[18]hese reactions typically involve the coupling of a halogenated or borylated indazole with a suitable partner, catalyzed by a transition metal, most commonly palladium.

[14]Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for forming C-C bonds. I[14]t involves the coupling of a haloindazole (typically bromo- or iodo-) with an aryl or vinyl boronic acid or ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. It has been successfully applied to the arylation of indazoles at various positions, including C-3 and C-7.

[9][14]*** Mechanism of Suzuki-Miyaura Coupling on an Indazole Core

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: C-7 Arylation of a 7-Bromo-1H-indazole via Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of various aryl boronic acids with 7-bromo-4-substituted-1H-indazoles.

[14]* Step 1: Reagent Preparation

- In a reaction vessel, combine the 7-bromo-1H-indazole (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Step 2: Reaction Setup

-

Add a mixture of solvents, such as dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

-

Step 3: Reaction Execution

-

Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Step 4: Workup and Purification

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the C-7 arylated indazole product.

-

Conclusion

The indazole core, and specifically "this compound," presents a rich and varied landscape for chemical modification. Its reactivity is a predictable yet highly tunable function of its electronic structure and the influence of its substituents. Mastery of its derivatization through electrophilic substitution, modern C-H functionalization, and robust metal-catalyzed cross-coupling reactions provides chemists with the tools to rapidly generate diverse molecular architectures. This guide has provided a framework for understanding and exploiting this reactivity, offering both the "how" and the "why" behind key transformations. It is our hope that these insights will facilitate innovation and accelerate the development of novel indazole-based molecules in drug discovery and beyond.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

(n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

(2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry. Available at: [Link]

-

(2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. Available at: [Link]

-

(n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

-

(2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

-

(n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]

-

Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry. Available at: [Link]

-

(n.d.). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. Available at: [Link]

-

(2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

-

(n.d.). C−H functionalization of 2H‐indazoles. ResearchGate. Available at: [Link]

-

(n.d.). C3 Halogenation of 2H‐indazoles. ResearchGate. Available at: [Link]

-

(2019). Development of indazole mineralocorticoid receptor antagonists and investigation into their selective late-stage functionalization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

(n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Available at: [Link]

-

Ahmadi, T., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]

-

(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. Available at: [Link]

-

(2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry. Available at: [Link]

-

Bentabed-Ababsa, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

(n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

-

(2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

-

Babu, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 12. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Guide to Methyl 1-methyl-1H-indazole-5-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic versatility, and the ability to engage with multiple biological targets. The indazole ring system is a preeminent example of such a scaffold, widely recognized for its presence in a multitude of clinically approved drugs and investigational candidates.[1][2][3] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, provides a spatially well-defined arrangement of hydrogen bond donors and acceptors, making it an effective pharmacophore for interacting with protein active sites, particularly in kinase and polymerase enzymes.[3][4]

This guide focuses on a key derivative that has proven exceptionally valuable as a synthetic building block: Methyl 1-methyl-1H-indazole-5-carboxylate . The strategic placement of the methyl ester at the C5 position and the methylation of the N1 nitrogen atom provides chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and predictable construction of complex molecules, making it a cornerstone reagent for developing targeted therapies. We will explore its synthesis, core reactivity, and pivotal role in the creation of potent inhibitors for critical disease targets.

Physicochemical Properties and Synthesis

The utility of a building block begins with its accessibility and fundamental properties. This compound is a stable, solid compound amenable to standard laboratory handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 1176754-31-6 (for the corresponding acid) |

| Appearance | Solid |

Synthetic Strategy: From Carboxylic Acid to Versatile Ester

The synthesis of this compound is typically achieved through a reliable and scalable sequence. A common route involves the esterification of the parent carboxylic acid, which itself can be synthesized through various cyclization strategies. The N-methylation is a critical step that blocks a potential hydrogen-bond donating site and can enhance cell permeability and metabolic stability in the final drug molecule.

A representative synthesis begins with 1H-indazole-5-carboxylic acid. The process involves two key transformations:

-

Esterification: The carboxylic acid is converted to its methyl ester. A standard Fischer esterification, using methanol in the presence of a catalytic amount of strong acid like sulfuric acid, is highly effective.[5] This step transforms the polar carboxylic acid into a more organic-soluble ester, which is often easier to purify and handle in subsequent steps.

-

N-Methylation: The nitrogen at the N1 position of the indazole ring is alkylated. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. The base deprotonates the indazole nitrogen, forming an anion that readily attacks the methylating agent.

Core Reactivity: The Gateway to Bioactive Amides

The primary value of this compound in medicinal chemistry lies in its conversion to a carboxylic acid, followed by amide bond formation. This two-step sequence is a cornerstone of modern drug synthesis, particularly for inhibitors that target ATP-binding sites in enzymes.

-

Saponification (Ester Hydrolysis): The methyl ester is efficiently hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indazole-5-carboxylic acid) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a polar organic solvent like methanol or THF.[6] This reaction is typically clean and high-yielding, providing the crucial carboxylic acid intermediate.

-

Amide Coupling: The resulting carboxylic acid is the key component for building the final active molecule. It is activated using a peptide coupling reagent (e.g., HATU, HBTU, or EDC) and then reacted with a desired amine to form a stable amide bond. This reaction is the linchpin that connects the indazole scaffold to other pharmacophoric fragments.[7]

The diagram below illustrates this fundamental workflow, showcasing how the building block is transformed into a core structure for drug candidates.

Case Study: Niraparib, a Potent PARP Inhibitor

The clinical success of Niraparib (Zejula®), an inhibitor of poly(ADP-ribose) polymerase (PARP), provides a compelling example of the power of the 1-methyl-indazole scaffold.[8] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is already compromised. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[9][10]

The core of Niraparib is a 1H-indazole-7-carboxamide , but the principles of its design and synthesis are directly analogous to derivatives from the 5-carboxylate isomer. The indazole-carboxamide moiety is a bioisostere of the nicotinamide group of NAD+, the natural substrate for PARP. It occupies the nicotinamide-binding site of the enzyme, competitively inhibiting its function.

Mechanism of PARP Inhibition and Synthetic Lethality

The diagram below outlines the central role of PARP in DNA repair and how its inhibition is synthetically lethal in BRCA-deficient cancer cells.

Structure-Activity Relationship (SAR) Insights